![molecular formula C11H13NO6S B2406168 {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid CAS No. 59724-85-5](/img/structure/B2406168.png)
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid
概要
説明
“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is a chemical compound with the molecular formula C11H13NO6S . It has a molecular weight of 287.29. This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C11H13NO6S . The exact spatial arrangement of atoms in this compound would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (287.29) and molecular formula (C11H13NO6S) . Other properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Photopolymerization Initiator : SCCAs, including molecules similar to (Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid, have been studied as electron donors in photoinduced free-radical polymerizations. They are used in conjunction with sensitizers like 4-carboxybenzophenone for initiating polymerization in aqueous solutions, particularly useful in the formation of polymers through a photopolymerization process (Wrzyszczyński et al., 2000).
Catalytic Applications : A variant of this compound, 1-(carboxymethyl)pyridinium iodide, has been used as a catalyst for the synthesis of pyranopyrazole derivatives, indicating potential use in facilitating chemical reactions under certain conditions (Moosavi‐Zare et al., 2016).
Degradation and Stability Studies : The stability and degradation mechanisms of related compounds like [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid have been studied, which helps in understanding the chemical behavior and potential modifications for increasing stability in pharmaceutical and industrial applications (Pretzer & Repta, 1987).
Synthesis of Amino Acids and Esters : Research has been conducted on the hydrolytic transformations of similar compounds to yield N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. These studies are significant for the synthesis of various amino acids and esters, which are crucial in peptide synthesis and pharmaceuticals (Rudyakova et al., 2006).
Peptide Synthesis : The 4-sulfobenzyl esters of amino acid derivatives, closely related to our molecule of interest, have been prepared and studied for their role in peptide synthesis. This group can be used as a carboxyl protecting group in the synthesis of peptides, demonstrating its utility in biochemistry and molecular biology (Bindewald et al., 2009).
Safety and Hazards
The safety data sheet (SDS) for a similar compound, 4-(Carboxymethyl)phenylboronic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
将来の方向性
“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is currently used for research purposes . Its future applications will likely depend on the results of ongoing and future research studies. As our understanding of this compound grows, it may find new applications in various fields of study.
作用機序
Mode of Action
It’s worth noting that many sulfonyl-containing compounds are known to interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (287289 Da) and formula (C11H13NO6S) suggest that it may have reasonable bioavailability .
Action Environment
It’s worth noting that many chemical reactions, including the suzuki–miyaura coupling, are influenced by factors such as temperature, ph, and the presence of catalysts .
特性
IUPAC Name |
2-[carboxymethyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-8-2-4-9(5-3-8)19(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDVECDHDWSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)
![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)
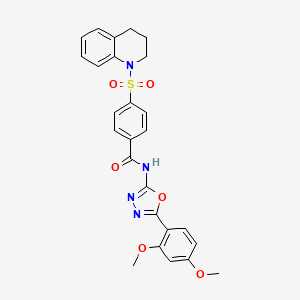
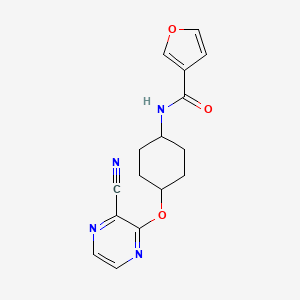
![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)
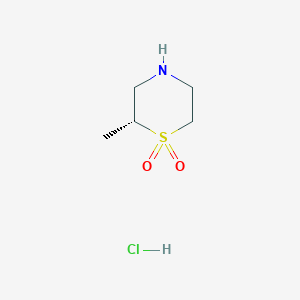
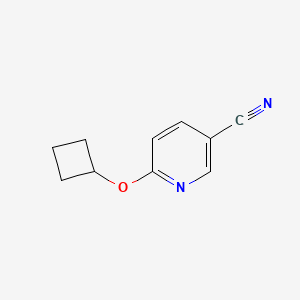
![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)


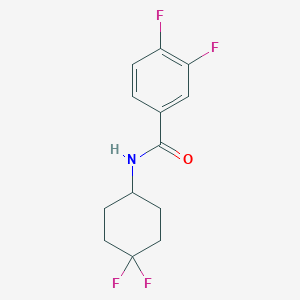
![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)